3-(Aminomethyl)-5-(trifluoromethyl)phenol
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Overview
Description
3-(Aminomethyl)-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the aminomethyl group onto a phenol ring. One common method is the trifluoromethylation of a phenol derivative followed by aminomethylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reagents such as Umemoto’s reagents. These reagents are known for their efficiency in introducing trifluoromethyl groups into organic compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)phenol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 3-(Aminomethyl)-4-(trifluoromethyl)phenol
- 3-(Aminomethyl)-2-(trifluoromethyl)phenol
- 3-(Aminomethyl)-5-(difluoromethyl)phenol
Uniqueness: 3-(Aminomethyl)-5-(trifluoromethyl)phenol is unique due to the specific positioning of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H8F3NO |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)6-1-5(4-12)2-7(13)3-6/h1-3,13H,4,12H2 |
InChI Key |
OCDUJPIGFSWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)CN |
Origin of Product |
United States |
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